

Application Note: Immunohistochemical Staining of p63 in Formalin-Fixed, Paraffin-Embedded Tissues

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Compound of Interest

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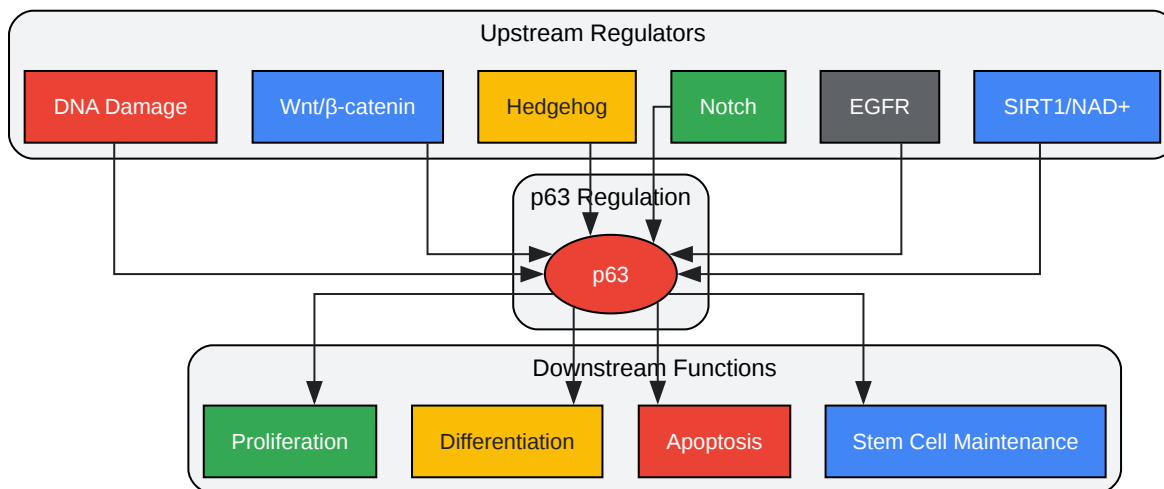
Introduction

p63, a member of the p53 transcription factor family, is a critical protein involved in the development and differentiation of epithelial tissues.^{[1][2]} Encoded by the TP63 gene, it exists in multiple isoforms that play diverse roles in cell proliferation, stem cell maintenance, and apoptosis.^[1] In immunohistochemistry (IHC), p63 is a highly valuable nuclear marker. It is robustly expressed in the basal cells of various epithelial tissues, including the epidermis, prostate, breast, and urothelium.^{[3][4][5]} This specific expression pattern makes p63 an essential tool for differentiating benign from malignant lesions, particularly in prostate and breast pathology, and for identifying squamous cell carcinomas, where it is a sensitive marker.^{[3][4]}

p63 Signaling and Regulation

p63 expression and function are tightly controlled by several major signaling pathways. Its role as a master regulator in epithelial cell fate is influenced by pathways such as Wnt/ β -catenin, Hedgehog, Notch, and EGFR, which are crucial during embryonic development and in maintaining somatic stem cells.^{[1][2]} Furthermore, cellular stress, like DNA damage, can induce the expression of certain p63 isoforms.^[1] Recent studies have also linked cellular metabolism to p63 regulation, where low levels of NAD⁺ can reduce SIRT1 activity, leading to decreased

p63 expression and the promotion of cellular senescence.[6] Understanding these pathways is crucial for interpreting p63 expression in various biological and pathological contexts.



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Diagram of key signaling pathways regulating p63 expression and its cellular functions.

Quantitative Data and Reagents

Successful immunohistochemical staining of p63 relies on the careful optimization of several key parameters. The following tables provide a summary of recommended antibodies, antigen retrieval conditions, and typical incubation times based on commonly used protocols.

Table 1: Recommended p63 Antibodies for IHC

Antibody/Clone	Type	Recommended Dilution (Concentrate)	Supplier Examples
4A4	Mouse Monoclonal	1:50 - 1:200	Bio SB[7]
7JUL	Mouse Monoclonal	1:25	Leica Biosystems[8]
MSVA-063R	Recombinant Rabbit	1:100 - 1:200	MS Validated Antibodies[9]

| Polyclonal | Rabbit Polyclonal | 1-2 µg/ml | Gene ID 8626[3] |

Table 2: Recommended Antigen Retrieval Conditions

Method	Buffer	pH	Heating Time & Temperature	Notes
Heat-Induced Epitope Retrieval (HIER)	Tris-EDTA	9.0	10 - 30 minutes at 95-100°C	Often provides superior results compared to citrate buffer. [3][10][11]
HIER	Citrate Buffer	6.0	10 - 20 minutes at 95-100°C	A commonly used alternative; optimization may be required.[12] [13]

| HIER (Autoclave) | Target Retrieval Solution | 7.8 | 5 minutes at 121°C | An alternative heating method.[9] |

Table 3: Typical Incubation Times

Step	Incubation Time	Temperature
Peroxidase Block	10 - 15 minutes	Room Temperature
Primary Antibody	30 - 60 minutes or Overnight	Room Temperature or 4°C ^[10]
Secondary Antibody	20 - 30 minutes	Room Temperature ^[10]

| Chromogen (e.g., DAB) | 1 - 10 minutes (monitor) | Room Temperature |

Detailed Experimental Protocol for p63 Staining

This protocol describes the manual staining procedure for p63 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials

- FFPE tissue sections (4-5 µm) on positively charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 10% Normal Goat Serum)
- Primary Antibody (p63, see Table 1)
- Biotinylated Secondary Antibody and Streptavidin-HRP conjugate (or HRP-polymer-based detection system)
- DAB Chromogen Kit
- Hematoxylin counterstain

- Mounting Medium

Procedure

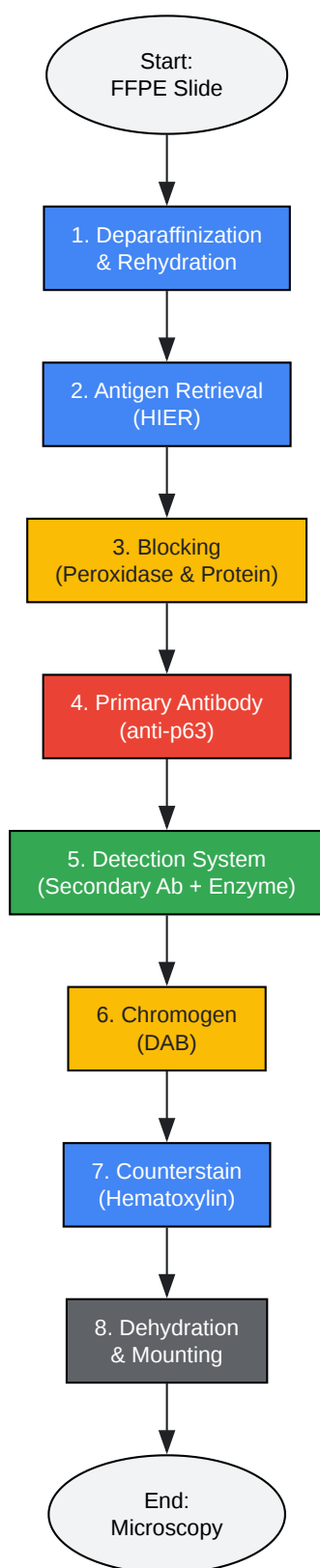
- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes for 5 minutes each.[\[12\]](#)
 - Transfer slides through a graded series of ethanol:
 - 100% Ethanol: 2 changes for 3 minutes each.[\[12\]](#)
 - 95% Ethanol: 1 change for 3 minutes.
 - 70% Ethanol: 1 change for 3 minutes.
 - Rinse thoroughly in deionized water.
- Antigen Retrieval:
 - Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.[\[12\]](#)[\[14\]](#)
 - Immerse slides in the hot retrieval solution and incubate for the optimized time (see Table 2).
 - Allow slides to cool in the solution for 20-30 minutes at room temperature.[\[12\]](#)
 - Rinse slides with PBS or TBS wash buffer.
- Blocking:
 - Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[\[12\]](#) Rinse well with wash buffer.
 - Protein Block: Apply a protein blocking solution (e.g., 10% normal serum from the same species as the secondary antibody) and incubate for 10-20 minutes.[\[12\]](#)
- Primary Antibody Incubation:

- Drain the blocking solution (do not rinse).
- Apply the diluted p63 primary antibody to cover the tissue section.
- Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[\[10\]](#)
- Detection System:
 - Rinse slides with wash buffer (3 changes for 5 minutes each).
 - Apply the biotinylated secondary antibody. Incubate for 20-30 minutes at room temperature.[\[10\]](#)
 - Rinse with wash buffer.
 - Apply the Streptavidin-HRP conjugate. Incubate for 20-30 minutes.
 - Rinse with wash buffer.
- Chromogen Application:
 - Prepare the DAB chromogen solution immediately before use.
 - Apply DAB solution to the tissue and monitor for color development (typically 1-10 minutes).[\[15\]](#)
 - Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
 - Immerse slides in Hematoxylin for 30-60 seconds.
 - "Blue" the sections in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol (95%, 100%).

- Clear in xylene (2 changes for 3 minutes each).
- Apply a coverslip using a permanent mounting medium.

Controls and Interpretation

- Positive Control: Use tissues known to express p63, such as normal prostate, skin, or tonsil. [\[4\]](#)[\[9\]](#) This ensures that the protocol and reagents are working correctly.
- Negative Control: Substitute the primary antibody with antibody diluent or a non-immune IgG of the same isotype to check for non-specific staining from the secondary antibody or detection system.
- Expected Result: A positive p63 stain will appear as a brown (DAB) signal localized within the cell nucleus.[\[4\]](#)[\[5\]](#)[\[16\]](#) The cytoplasm should be free of staining.



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A summary of the immunohistochemistry workflow for p63 staining in FFPE tissues.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
No Staining or Weak Staining	Inadequate antigen retrieval.	Optimize HIER time, temperature, or buffer pH (Tris-EDTA pH 9.0 is often more robust).[17][18]
Primary antibody concentration too low.	Increase antibody concentration or extend incubation time (e.g., overnight at 4°C).[12]	
Inactive reagents (antibody, enzyme).	Use fresh reagents and ensure proper storage conditions have been maintained.[12][17]	
Tissue dried out during procedure.	Ensure slides remain moist throughout the entire staining process.[10][17]	
High Background Staining	Incomplete deparaffinization.	Use fresh xylene and extend deparaffinization time.[12][19]
Inadequate blocking of endogenous peroxidase.	Ensure the 3% H ₂ O ₂ step is performed correctly and for the full duration.	
Primary antibody concentration too high.	Perform a titration to find the optimal antibody dilution that maximizes signal-to-noise ratio.[17]	
Non-specific antibody binding.	Ensure the protein block step is performed; use a blocking serum from the host species of the secondary antibody.	
Uneven Staining	Incomplete reagent coverage.	Ensure the entire tissue section is covered with each reagent.

Poor tissue fixation.

Ensure tissues are fixed promptly and for an adequate duration (e.g., 24-48 hours in 10% NBF).^[12]

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